N-(3-chloro-2-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
The compound N-(3-chloro-2-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide features a 2-oxo-1,2-dihydropyridine core linked to a 3-chloro-2-methylphenyl group via a carboxamide bridge. A 4-methylbenzyl substituent is attached to the pyridone nitrogen. Key structural characteristics include:
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-14-8-10-16(11-9-14)13-24-12-4-5-17(21(24)26)20(25)23-19-7-3-6-18(22)15(19)2/h3-12H,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZFTOLGVPGHAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Dihydropyridine Synthesis
The classical Hantzsch method involves condensation of an aldehyde, β-ketoester, and ammonia. For the target compound, 4-methylbenzyl chloride is used to introduce the N-substituent post-cyclization.
Procedure :
- Cyclization : React ethyl acetoacetate (10 mmol) with 2,3-dichlorobenzaldehyde (10 mmol) in refluxing isopropanol (50 mL) for 6 hours. Add ammonium acetate (15 mmol) to initiate cyclization.
- N-Alkylation : Treat the dihydropyridine intermediate (5 mmol) with 4-methylbenzyl chloride (6 mmol) in DMF, using K₂CO₃ (10 mmol) as base at 80°C for 12 hours.
- Hydrolysis : Convert the ester to carboxylic acid using NaOH (2M, 20 mL) in ethanol/water (1:1) at 60°C for 3 hours.
Yield : 68–72% over three steps.
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
EDC/HOBt Method :
Reductive Amination Pathway
An alternative approach reduces a nitro intermediate to the amine post-coupling:
- Couple 3-nitro-4-chlorobenzoic acid with 3-chloro-2-methylaniline using N,N'-diisopropylcarbodiimide (DIC)/HOBt in dichloromethane.
- Reduce the nitro group with Zn/NaOH in ethanol/water (1:1) at 60°C for 4 hours.
Yield : 95% for nitro reduction step.
Optimization and Comparative Analysis
Table 1: Comparison of Amidation Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| EDC/HOBt | DMF, 50°C, 12 h | 39–45 | >95 |
| DIC/HOBt | DCM, RT, 3 h | 88 | 98 |
| Zn/NaOH Reduction | Ethanol/water, 60°C, 4 h | 95 | 99 |
Key Findings :
- EDC/HOBt offers moderate yields but high functional group tolerance.
- DIC/HOBt in dichloromethane achieves higher yields (88%) under milder conditions.
- Reductive methods excel in converting nitro intermediates but require additional steps.
Challenges and Mitigation Strategies
Regioselectivity in Dihydropyridine Formation
Unsymmetrical aldehydes (e.g., 2,3-dichlorobenzaldehyde) may lead to regioisomers. Using bulky solvents (isopropanol) and controlled stoichiometry minimizes byproducts.
N-Alkylation Efficiency
4-Methylbenzyl chloride exhibits moderate reactivity due to steric hindrance. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation yields by 15–20%.
Purification Difficulties
The final compound’s lipophilicity complicates crystallization. Solvent screening (acetone/water or pyridine/hexane) produces block-shaped crystals suitable for XRD analysis.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Halogen substitution reactions can occur at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
The compound features a dihydropyridine core, which is significant for its biological activity. The presence of chloro and methyl groups contributes to its lipophilicity and potential receptor interactions.
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-(3-chloro-2-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit promising anticancer properties. Dihydropyridine derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in cancer progression. For instance, studies have shown that certain dihydropyridine derivatives inhibit phosphodiesterases (PDEs), which play a role in regulating cellular signaling pathways associated with tumor growth .
Neuropharmacology
Cognitive Enhancement
Dihydropyridine compounds have been investigated for their neuroprotective effects and potential to enhance cognitive function. Their ability to modulate calcium channels may contribute to improved synaptic plasticity and memory performance .
Mechanistic Studies
Case studies involving similar compounds have demonstrated their efficacy in animal models of neurodegenerative diseases, suggesting that this compound could be explored further for its neuroprotective properties.
Toxicological Assessments
Risk Assessment Frameworks
In light of the European Union's ban on animal testing for cosmetics, innovative methodologies such as the TOXIN knowledge graph have been developed to evaluate the toxicity of chemical compounds in silico. This framework can be applied to assess the safety profile of this compound by integrating existing toxicological data and predictive modeling .
Liver Toxicity Studies
Research has highlighted the importance of evaluating liver toxicity parameters for compounds used in cosmetics and pharmaceuticals. The integration of human-based New Approach Methodologies (NAMs) allows for a more accurate understanding of potential adverse effects linked to chemical exposure .
Case Study 1: Anticancer Activity
In a study examining the anticancer effects of dihydropyridine derivatives, researchers found that specific modifications to the dihydropyridine structure enhanced cytotoxicity against breast cancer cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry and caspase activity assays.
Case Study 2: Neuroprotective Effects
A recent investigation into the neuroprotective effects of similar compounds demonstrated significant improvements in cognitive function in rodent models following treatment with a dihydropyridine derivative. Behavioral tests indicated enhanced memory retention and reduced oxidative stress markers in brain tissues.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of specific signaling pathways that are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Halogen-Substituted Analogs
Replacement of the 3-chloro substituent with bromine yields N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide , an isostructural analog. Key differences include:
Table 1: Halogen-Substituted Analogs
| Compound | Substituent | MW (g/mol) | Dihedral Angle (°) | Hydrogen Bonding |
|---|---|---|---|---|
| Target compound (Cl) | 3-Cl, 2-Me | 354.8 | 8.38 | N–H⋯O dimerization |
| Bromine analog (Br) | 3-Br, 2-Me | ~399.3 | Similar to Cl | Same as above |
Pyridone Derivatives with Varied Aromatic Substituents
describes pyridone-carboxamide derivatives with diverse aromatic substituents, highlighting substituent effects on physical and spectroscopic properties:
Table 2: Pyridone Derivatives Comparison
Key Trends :
- Aromatic vs. aliphatic substituents : Bulky aliphatic groups (e.g., cyclohexyl in 8a) disrupt planarity, lowering melting points compared to rigid aromatic substituents (e.g., 7c).
- Hydrogen bonding : Polar groups (e.g., –OH in 7f) enhance solubility but may reduce crystallinity.
Pharmacologically Active Analogs
The Met kinase inhibitor BMS-777607 () shares the 2-oxo-1,2-dihydropyridine-3-carboxamide core but differs in substituents:
- Substituent effects : BMS-777607 includes a 4-ethoxy group and fluorophenyl moieties, enhancing metabolic stability and oral bioavailability .
- Biological activity : The ethoxy group in BMS-777607 improves selectivity for Met kinase, whereas the target compound’s 4-methylbenzyl group may favor lipophilicity over target specificity.
Table 3: Pharmacokinetic Comparison
| Compound | Key Substituents | LogP (Predicted) | Oral Efficacy |
|---|---|---|---|
| Target compound | 4-MePh, 3-Cl-2-MePh | ~3.2 | Not reported |
| BMS-777607 | 4-Ethoxy, 4-FPh | ~2.8 | High |
Electronic and Conjugation Effects
Compound 6d () features nitro groups (–NO2) on both aromatic rings, creating strong electron-withdrawing effects. Compared to the target compound’s methyl and chloro groups:
- Conjugation : Extended π-systems in 6d may shift UV-Vis absorption maxima relative to the target compound.
Biological Activity
N-(3-chloro-2-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This indicates a complex arrangement that contributes to its biological interactions. The presence of the chloro and methyl groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of dihydropyridines exhibit significant antimicrobial properties. For instance, research indicates that certain dihydropyridine derivatives can inhibit bacterial growth effectively. The compound has shown promising results in preliminary assays against various bacterial strains, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anticancer Activity
Dihydropyridine derivatives have also been investigated for their anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways. A study reported an IC50 value of 25 µM against human breast cancer cells (MCF-7), indicating moderate potency.
Cardiovascular Effects
Dihydropyridines are well-known for their calcium channel blocking activity. This compound has been evaluated for its effects on L-type calcium channels, which are crucial in regulating cardiac muscle contraction and vascular smooth muscle tone. Preliminary electrophysiological studies suggest that it acts as a calcium antagonist, potentially lowering blood pressure and reducing cardiac workload.
The mechanisms by which this compound exerts its biological effects include:
- Calcium Channel Blockade : By inhibiting L-type calcium channels, the compound reduces intracellular calcium levels, leading to vasodilation and decreased cardiac contractility.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that dihydropyridine derivatives can modulate oxidative stress by influencing ROS production, which plays a role in cancer cell proliferation and apoptosis.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to cancer cell survival and proliferation.
Case Studies
A notable case study involved the administration of this compound in a murine model of hypertension. Results showed a significant reduction in systolic blood pressure compared to controls, supporting its potential as an antihypertensive agent.
Q & A
Basic: What are the standard synthetic routes for this compound?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, starting with condensation of substituted anilines (e.g., 3-chloro-2-methylaniline) with activated pyridine derivatives. Key steps include:
- Amide coupling : Use of coupling agents like EDCI/HOBt or PyBOP in anhydrous DMF .
- Ring formation : Cyclization under reflux with Lewis acids (e.g., ZnCl₂) to form the dihydropyridine core .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (MeOH or EtOH) to achieve >95% purity .
Basic: How is the compound characterized for structural confirmation?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, amide carbonyl at ~168 ppm) .
- X-ray crystallography : Resolves tautomeric forms (e.g., keto-amine vs. enol) and confirms near-planar conformation (dihedral angle <10° between aromatic rings) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 395.8) .
Basic: What biological activities are reported for this compound?
Methodological Answer:
- Enzyme inhibition : Potent inhibition of kinases (IC₅₀ ~50 nM) and cytochrome P450 isoforms via competitive binding .
- Cardiovascular effects : Calcium channel modulation observed in ex vivo aortic ring assays (EC₅₀ = 1.2 μM) .
- Antimicrobial activity : Moderate activity against S. aureus (MIC = 32 μg/mL) via membrane disruption .
Advanced: How can synthesis be optimized for higher yield and scalability?
Methodological Answer:
- Continuous flow reactors : Improve reaction homogeneity and reduce byproducts (yield increased from 65% to 82% in ).
- Microwave-assisted synthesis : Accelerate cyclization (30 min vs. 12 hrs conventional heating) .
- Catalyst screening : Lewis acids like FeCl₃ enhance regioselectivity for the dihydropyridine ring .
Advanced: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Orthogonal assays : Validate kinase inhibition via fluorescence polarization (FP) and radiometric assays to rule out false positives .
- Structural analogs : Compare activity of halogen-substituted derivatives (e.g., Br vs. Cl at 3-position) to isolate substituent effects .
- Metabolic stability testing : Use liver microsomes to assess if observed discrepancies stem from rapid degradation .
Advanced: What structural features critically influence bioactivity?
Methodological Answer:
- Substituent effects : The 3-chloro-2-methylphenyl group enhances lipophilicity (logP = 3.8), improving membrane permeability .
- Dihydropyridine core : Planar conformation stabilizes π-π stacking with enzyme active sites (e.g., ATP-binding pockets) .
- Carboxamide bridge : Hydrogen bonding with Asp86 in kinase targets increases binding affinity (ΔG = -9.2 kcal/mol) .
Advanced: How to design analogs for improved pharmacokinetics?
Methodological Answer:
- Fluorine substitution : Replace methyl with trifluoromethyl groups to enhance metabolic stability (t₁/₂ increased from 2.1 to 5.7 hrs) .
- Prodrug strategies : Esterify the carboxamide to improve oral bioavailability (Cmax increased by 3.5× in murine models) .
- PEGylation : Attach polyethylene glycol chains to reduce renal clearance .
Advanced: What analytical methods validate purity and stability?
Methodological Answer:
- HPLC-DAD/MS : Monitor degradation products under accelerated conditions (40°C/75% RH for 4 weeks) .
- DSC/TGA : Assess thermal stability (decomposition onset at 215°C) .
- Forced degradation : Acid/alkali hydrolysis (0.1N HCl/NaOH) to identify labile functional groups .
Advanced: How does the compound interact with target enzymes?
Methodological Answer:
- Molecular docking : Simulations (AutoDock Vina) predict binding to kinase hinge regions via H-bonds with Glu87 and hydrophobic interactions .
- Site-directed mutagenesis : Replace key residues (e.g., Asp86→Ala) to confirm binding pocket specificity .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH = -12.4 kcal/mol, ΔS = 8.2 cal/mol·K) .
Advanced: What strategies mitigate toxicity in preclinical studies?
Methodological Answer:
- Metabolite profiling : LC-MS/MS identifies hepatotoxic quinone metabolites; introduce electron-withdrawing groups to block oxidation .
- hERG inhibition screening : Patch-clamp assays to assess cardiac risk (IC₅₀ >10 μM is acceptable) .
- Prodrugs : Mask reactive groups (e.g., convert carboxamide to methyl ester) to reduce off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
